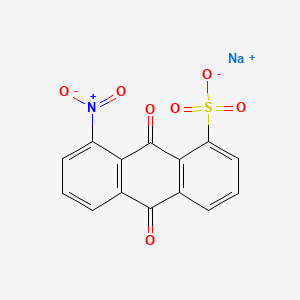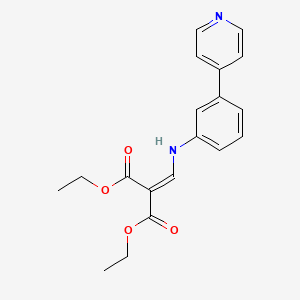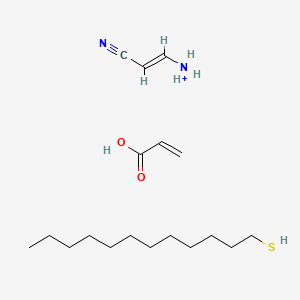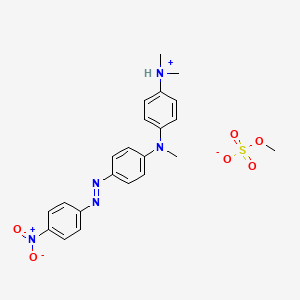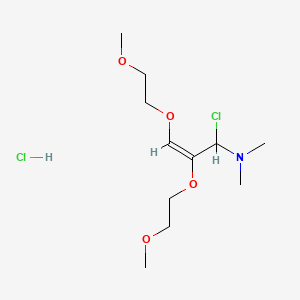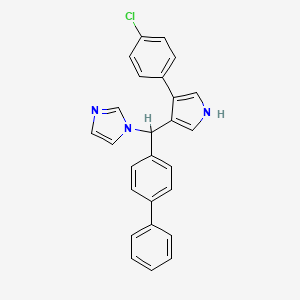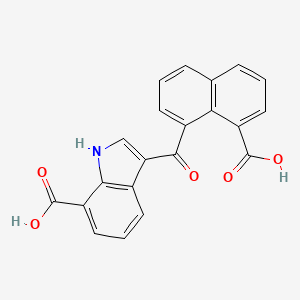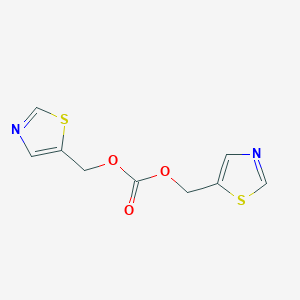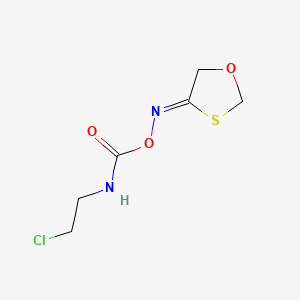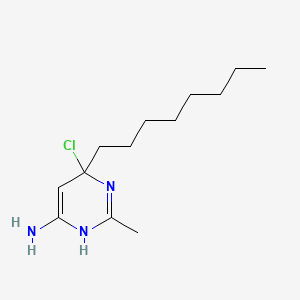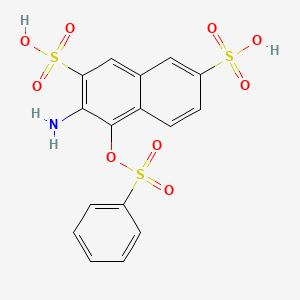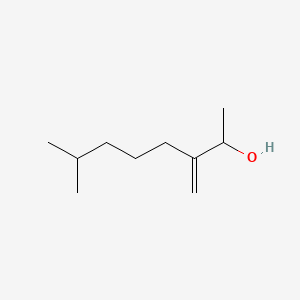
7-Methyl-3-methyleneocta-4,6-dien-2-ol, tetrahydro derivative
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Methyl-3-methyleneocta-4,6-dien-2-ol, tetrahydro derivative is an organic compound with the molecular formula C10H20O and a molecular weight of 156.26 g/mol. This compound belongs to the class of alcohols and is characterized by its unique structure, which includes a tetrahydro derivative of a methyleneoctadienol. It is commonly used in various chemical and industrial applications due to its distinct properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-3-methyleneocta-4,6-dien-2-ol, tetrahydro derivative typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 7-methyl-3-methyleneocta-4,6-dien-2-one.
Hydrogenation: The key step involves the hydrogenation of the starting material under controlled conditions to produce the tetrahydro derivative.
Purification: The resulting product is then purified using standard techniques such as distillation or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Hydrogenation: Large-scale hydrogenation reactors are used to facilitate the hydrogenation process efficiently.
Continuous Purification: Industrial purification methods, such as continuous distillation and large-scale chromatography, are employed to ensure the consistent quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
7-Methyl-3-methyleneocta-4,6-dien-2-ol, tetrahydro derivative undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the compound into saturated alcohols using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The hydroxyl group in the compound can be substituted with other functional groups through reactions with reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Major Products Formed
Oxidation: Ketones, aldehydes
Reduction: Saturated alcohols
Substitution: Halogenated derivatives
Aplicaciones Científicas De Investigación
7-Methyl-3-methyleneocta-4,6-dien-2-ol, tetrahydro derivative has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs and pharmaceuticals.
Industry: It is utilized in the production of fragrances, flavors, and other industrial chemicals due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 7-Methyl-3-methyleneocta-4,6-dien-2-ol, tetrahydro derivative involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl group allows it to participate in hydrogen bonding and other interactions with biological molecules. These interactions can modulate various biochemical pathways, leading to its observed effects.
Comparación Con Compuestos Similares
Similar Compounds
- 7-Methyl-3-methyleneocta-4,6-dien-2-one
- 7-Methyl-3-methyleneocta-4,6-dien-2-ol
- 7-Methyl-3-methyleneocta-4,6-dien-2-ol, dihydro derivative
Uniqueness
7-Methyl-3-methyleneocta-4,6-dien-2-ol, tetrahydro derivative is unique due to its tetrahydro structure, which imparts distinct chemical and physical properties compared to its non-tetrahydro counterparts. This uniqueness makes it valuable in specific applications where these properties are advantageous.
Propiedades
Número CAS |
71697-21-7 |
|---|---|
Fórmula molecular |
C10H20O |
Peso molecular |
156.26 g/mol |
Nombre IUPAC |
7-methyl-3-methylideneoctan-2-ol |
InChI |
InChI=1S/C10H20O/c1-8(2)6-5-7-9(3)10(4)11/h8,10-11H,3,5-7H2,1-2,4H3 |
Clave InChI |
XWXBDYFMIRDYCU-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CCCC(=C)C(C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


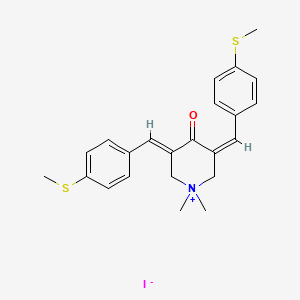
![2-[Bis(2-hydroxyethyl)amino]ethanol;phenol](/img/structure/B12686409.png)
